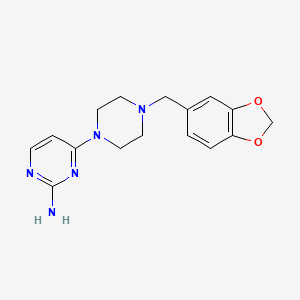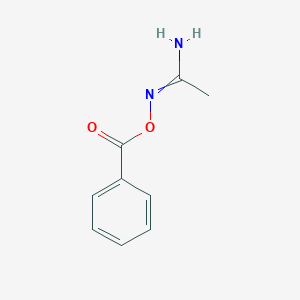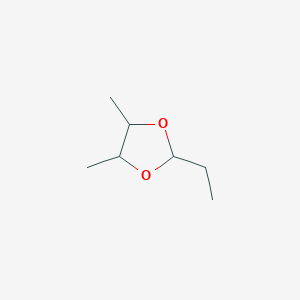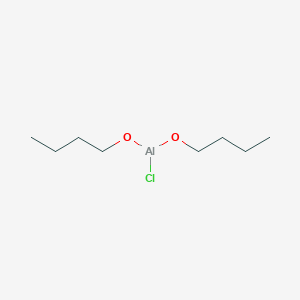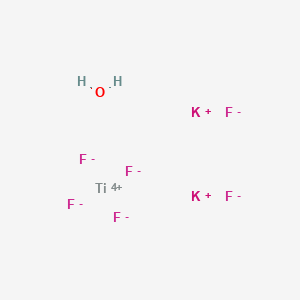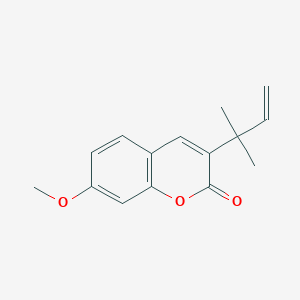
3-(1,1-Dimethylallyl)herniarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(1,1-Dimethylallyl)herniarin involves the prenylation of herniarin. This process can be achieved through various methods, including electrophilic and nucleophilic prenylation, prenyl and tert-prenyl rearrangements, transition metal-mediated reactions, and enzymatic methods . Industrial production methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(1,1-Dimethylallyl)herniarin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(1,1-Dimethylallyl)herniarin has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 3-(1,1-Dimethylallyl)herniarin involves its interaction with various molecular targets and pathways. It exerts its effects through the inhibition of oxidative stress, inflammation, and apoptosis. It also improves insulin resistance, myocardial hypertrophy, and tissue fibrosis . The compound’s ability to transform light into heat energy when exposed to laser allows for its use in photothermal therapy .
Comparación Con Compuestos Similares
3-(1,1-Dimethylallyl)herniarin is unique among coumarin derivatives due to its specific prenylation at the 3-position. Similar compounds include:
Umbelliferone: Known for its anti-inflammatory and antioxidant properties.
Herniarin: The parent compound of this compound, also known for its biological activities.
Scopoletin: Another coumarin derivative with similar biological activities.
These compounds share similar structures and biological activities but differ in their specific functional groups and mechanisms of action.
Propiedades
Número CAS |
20958-63-8 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C15H16O3/c1-5-15(2,3)12-8-10-6-7-11(17-4)9-13(10)18-14(12)16/h5-9H,1H2,2-4H3 |
Clave InChI |
BTXKAWICQLJRID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)C1=CC2=C(C=C(C=C2)OC)OC1=O |
melting_point |
126 - 128 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



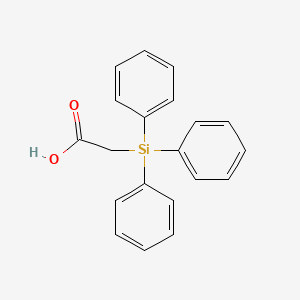
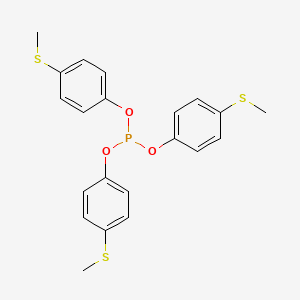
![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
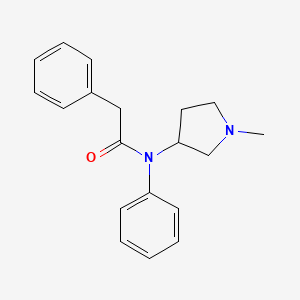
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)

